1-benzyl-N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-(3-CHLORO-4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzyl group, a chloromethoxyphenyl group, and a pyrazolopyridine core
Preparation Methods
The synthesis of 1-BENZYL-N~4~-(3-CHLORO-4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Attachment of the chloromethoxyphenyl group: This can be done through substitution reactions using chloromethoxyphenyl derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-BENZYL-N~4~-(3-CHLORO-4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-BENZYL-N~4~-(3-CHLORO-4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(3-CHLORO-4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-BENZYL-N~4~-(3-CHLORO-4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share the pyrazolopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl derivatives: Compounds with benzyl groups attached to different cores can have different reactivity and applications.
Chloromethoxyphenyl derivatives: These compounds have the chloromethoxyphenyl group but differ in their core structures, affecting their overall properties.
The uniqueness of 1-BENZYL-N~4~-(3-CHLORO-4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN4O2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-11-18(23(29)26-17-9-10-20(30-3)19(24)12-17)21-15(2)27-28(22(21)25-14)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,26,29) |
InChI Key |
KGSRGJYZTANLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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